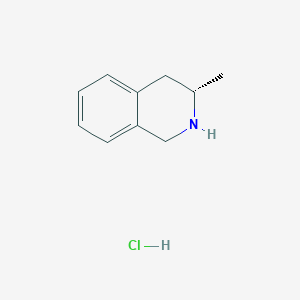
(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group at the 3rd position and a hydrochloride salt form. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 3-methylisoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline derivatives.
Substitution: N-alkyl or N-acyl tetrahydroisoquinoline derivatives.
Scientific Research Applications
(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter release and uptake. The compound’s effects on molecular pathways are still under investigation, but it is believed to influence pathways related to neuroprotection and neurodegeneration.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-Hydroxybupropion hydrochloride: A dopamine transporter and norepinephrine transporter inhibitor with antidepressant and smoking cessation activities.
Quinapril hydrochloride: An angiotensin-converting enzyme inhibitor used in the treatment of hypertension and heart failure.
Uniqueness
(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific chiral configuration and its potential neuroprotective properties. Unlike other tetrahydroisoquinoline derivatives, this compound has shown promise in modulating neurotransmitter systems, making it a valuable candidate for further research in neuropharmacology.
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
RMMOKSHDKADJNC-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2CN1.Cl |
Canonical SMILES |
CC1CC2=CC=CC=C2CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


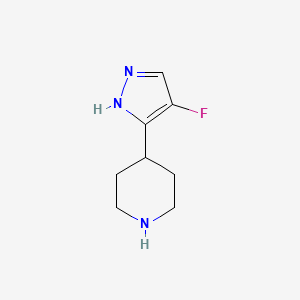
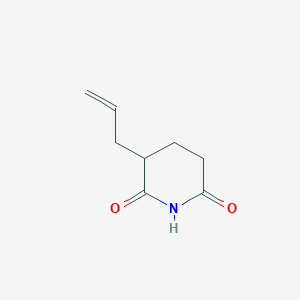
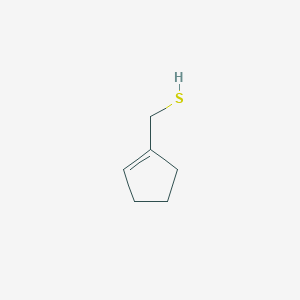
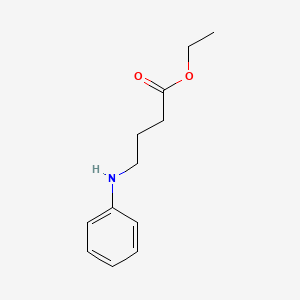
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
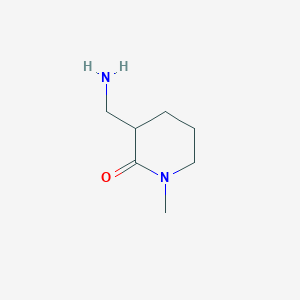

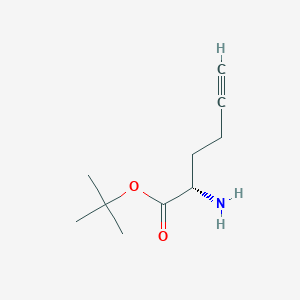
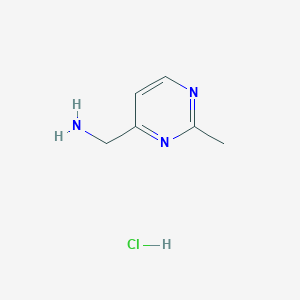
![Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13504882.png)
![N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine](/img/structure/B13504887.png)
![(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid](/img/structure/B13504895.png)
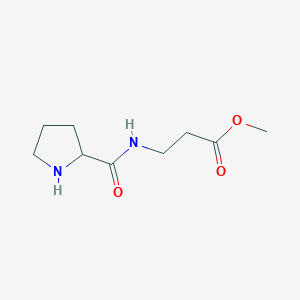
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13504917.png)
